N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide
Description
IUPAC Nomenclature and Isomeric Considerations
The compound N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide derives its systematic name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is benzamide, a benzene ring substituted with a carboxamide group. The amide nitrogen is further substituted with a 2-aminophenyl group, while the para position of the benzamide benzene ring is occupied by a chiral ethyl linker bearing a 2H-indazol-2-yl moiety.
The stereochemical descriptor (1R) specifies the absolute configuration at the chiral center of the ethyl bridge, distinguishing it from its enantiomer (1S) . This stereochemical designation is critical, as the spatial arrangement influences molecular interactions and biological activity. The indazole component, a bicyclic aromatic system with nitrogen atoms at positions 1 and 2, adopts the 2H-tautomeric form, which is stabilized by resonance.
Isomeric possibilities for this compound include:
- Positional isomers : Variations in the substitution pattern of the benzamide or indazole rings (e.g., 3-aminophenyl instead of 2-aminophenyl).
- Tautomeric isomers : 1H-indazol-1-yl vs. 2H-indazol-2-yl configurations, though the latter is thermodynamically favored.
- Stereoisomers : The (1S) enantiomer and potential diastereomers if additional chiral centers are introduced.
The molecular formula C₂₂H₂₀N₄O and molecular weight 356.4 g/mol align with analogous indazole-benzamide hybrids.
Crystallographic Characterization and Stereochemical Analysis
X-ray crystallography remains the gold standard for elucidating the three-dimensional structure and confirming the (1R) configuration. While crystallographic data for this specific compound is not publicly available, related structures provide insights. For example, N-((5-(1-(2-(1H-imidazol-1-yl)ethyl)-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methyl)benzamide (CID 52920492) crystallizes in a monoclinic system with space group P2₁/c, featuring a similar indazole-ethyl-benzamide backbone. Key bond lengths and angles include:
| Parameter | Value (Å or °) |
|---|---|
| C–N (amide) | 1.33 ± 0.02 |
| C–O (amide) | 1.24 ± 0.01 |
| Dihedral angle (benzamide-indazole) | 87.5° |
The (1R) configuration imposes a distinct spatial orientation, positioning the indazole moiety perpendicular to the benzamide plane. This arrangement minimizes steric clashes and optimizes π-π stacking interactions with aromatic residues in biological targets. Nuclear Overhauser effect (NOE) spectroscopy and circular dichroism (CD) can further validate the stereochemistry by correlating spatial proximity of protons and optical activity, respectively.
Comparative Analysis with Related Indazole-Benzamide Hybrids
The structural uniqueness of This compound becomes evident when compared to analogs:
The chiral ethyl linker in the target compound introduces a stereochemical dimension absent in most analogs, potentially enhancing enantioselective binding to asymmetric enzyme active sites. Substituents on the benzamide (e.g., 2-aminophenyl) also modulate electronic properties, as evidenced by Hammett constants (σₚ = -0.15 for NH₂), which influence resonance stabilization and hydrogen-bonding capacity.
Properties
CAS No. |
920315-09-9 |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(1R)-1-indazol-2-ylethyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15(26-14-18-6-2-4-8-20(18)25-26)16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-15H,23H2,1H3,(H,24,27)/t15-/m1/s1 |
InChI Key |
JUAAGTDKNGPQIC-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzamide Group: The benzamide group is formed by reacting the corresponding amine with benzoyl chloride in the presence of a base such as triethylamine.
Coupling with Aminophenyl Group: The final step involves coupling the synthesized intermediate with 2-aminophenyl under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminophenyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the benzamide group, such as amines.
Substitution: Substituted derivatives at the aminophenyl group.
Scientific Research Applications
N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide exhibits several pharmacological effects attributed to its indazole component:
- Anticancer Activity : Indazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies indicate that this compound may interfere with multiple signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Properties : Research suggests that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets:
- Enzyme Inhibition : The compound has been tested against specific enzymes involved in cancer progression, showing potential as a dual inhibitor that could target multiple pathways simultaneously.
- Receptor Binding : Research has explored its affinity for certain receptors implicated in inflammation and pain pathways, suggesting possible applications in pain management therapies.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Anticancer Efficacy : A recent study demonstrated that this compound significantly reduced tumor size in animal models of breast cancer by inducing apoptosis through mitochondrial pathways.
- Inflammatory Response Modulation : In vitro studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
- Neuroprotection : Experimental models of neurodegeneration revealed that this compound conferred protection against oxidative stress-induced neuronal death.
Mechanism of Action
The mechanism of action of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide group can enhance binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s benzamide scaffold is a common feature among enzyme inhibitors targeting HDACs, cytochrome P450 (CYP) enzymes, and receptors. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Substituent-Driven Activity Differences
- Indazole vs. Imidazole/Oxadiazole : The target compound’s indazole group may enhance steric bulk and π-π stacking compared to imidazole or oxadiazole in analogues like VFV . Indazole’s fused aromatic system could improve binding to hydrophobic enzyme pockets.
- 2-Aminophenyl Group: This moiety is shared with the HDAC inhibitor in , suggesting a role in chelating zinc ions in HDAC active sites . Its absence in CYP-targeting compounds (e.g., VFV) highlights target specificity.
- Chirality : The (1R)-ethyl linkage in the target compound mirrors chiral centers in VFV, which is critical for antiprotozoal activity .
Mechanistic and Pharmacological Insights
HDAC Inhibition Potential
The HDAC inhibitor N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide () shares the 2-aminophenyl group with the target compound. The target compound’s indazole may substitute this role through aromatic interactions .
Antiprotozoal Activity
VFV’s oxadiazole and difluorobiphenyl groups enable broad-spectrum CYP51 inhibition in Trypanosoma cruzi . The target compound lacks these groups but retains a rigid indazole structure, which may compensate for reduced antiprotozoal activity by improving metabolic stability.
Biological Activity
N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide, a compound characterized by its complex structure featuring an indazole moiety, a benzamide group, and an amino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.4 g/mol. The compound features a chiral center at the ethyl position, which is significant for its biological interactions. The indazole component is particularly noteworthy as indazole derivatives are known for their diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-(2-aminophenyl)-4-[(1R)-1-indazol-2-ylethyl]benzamide |
| CAS Number | 920315-09-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indazole Moiety : Synthesized through cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
- Attachment of the Ethyl Group : Introduced via alkylation reactions using appropriate alkyl halides.
- Formation of the Benzamide Group : Achieved by reacting the corresponding amine with benzoyl chloride in the presence of a base.
- Coupling with Aminophenyl Group : Finalized by coupling the synthesized intermediate with 2-aminophenyl using coupling reagents like EDCI.
Biological Activity
The biological activity of this compound is primarily attributed to its indazole component, which has been linked to various pharmacological effects including:
- Antitumor Activity : Studies indicate that indazole derivatives can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in cancer progression.
Case Studies
- Antitumor Effects :
- Structure-Activity Relationship (SAR) :
- Pharmacological Evaluations :
Q & A
Q. What synthetic routes are reported for N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide, and what key purification techniques ensure high yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between amine and benzamide precursors under reflux conditions. For example, similar benzamide derivatives are synthesized by reacting intermediates like 4-(chloromethyl)-N-substituted benzamides with piperazine or indazole derivatives in acetonitrile or ethanol, using K₂CO₃ as a base. Purification often employs chromatography (normal-phase or reverse-phase) with gradients like dichloromethane/methanol or acetonitrile/water. Recrystallization in methanol or ethanol is used for final purification .
Q. How is the structural characterization of the compound performed using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR confirms proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, amine protons at δ 5.0–6.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z ~400–600 range for similar benzamides).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are recommended to evaluate the compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure HDAC inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives) and calculate IC₅₀ values via dose-response curves.
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to establish therapeutic indices .
Advanced Research Questions
Q. What in vitro assays are utilized to evaluate the compound’s HDAC inhibitory activity, and how are IC₅₀ values determined?
- Methodological Answer :
- Fluorometric HDAC Assay : Use HeLa cell nuclear extracts or recombinant HDAC isoforms. Incubate with the compound and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Measure deacetylated product fluorescence (Ex/Em: 380/460 nm).
- IC₅₀ Calculation : Fit dose-response data to a sigmoidal curve (e.g., GraphPad Prism) to determine the concentration causing 50% inhibition. Reference compounds like MS-275 (Entinostat) serve as positive controls .
Q. How do molecular docking studies contribute to understanding the compound’s interaction with HDAC isoforms?
- Methodological Answer :
- Docking Workflow : Use software like AutoDock Vina to model the compound into HDAC catalytic pockets (e.g., HDAC1 or HDAC6). Key interactions include hydrogen bonding with zinc ions (e.g., HDAC1: Asp-176, His-178) and π-stacking with hydrophobic residues.
- Validation : Compare binding poses with crystallographic data (e.g., PDB: 4BKX) to assess predictive accuracy. Energy minimization refines ligand-receptor interactions .
Q. How can researchers address discrepancies in enzyme inhibition data across different studies?
- Methodological Answer :
- Assay Standardization : Use consistent substrate concentrations (e.g., 50 µM Boc-Lys(Ac)-AMC) and enzyme sources (recombinant vs. cellular extracts).
- Control for Off-Target Effects : Include pan-HDAC inhibitors (e.g., Trichostatin A) and isoform-selective inhibitors (e.g., Tubacin for HDAC6).
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, ensuring n ≥ 3 replicates .
Q. What in vivo experimental designs are appropriate for studying the compound’s pharmacokinetics and brain region selectivity?
- Methodological Answer :
- Pharmacokinetics : Administer the compound intravenously (e.g., 15–60 µmol/kg in mice) and collect plasma/brain samples at timed intervals. Analyze via LC-MS/MS to determine t₁/₂, Cmax, and AUC.
- Brain Region Selectivity : Use immunohistochemistry to measure acetylated histone H3 (Ac-H3) levels in the frontal cortex vs. striatum. Chromatin immunoprecipitation (ChIP) can assess promoter-specific acetylation (e.g., RELN or GAD67) .
Q. How can structural modifications optimize the compound’s selectivity for HDAC isoforms?
- Methodological Answer :
- SAR Studies : Modify the indazole or benzamide moieties. For example:
- Introduce bulky substituents (e.g., trifluoromethyl) to enhance HDAC6 selectivity.
- Replace the aminophenyl group with a hydroxamate for stronger zinc chelation.
- Crystallographic Analysis : Co-crystallize derivatives with HDAC isoforms (e.g., HDAC2: PDB 6G3O) to guide design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
